(R)-1-(4-chloro-2-fluorophenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-chloro-2-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKAEMBENYOFO-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231328 | |
| Record name | (αR)-4-Chloro-2-fluoro-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856758-58-2 | |
| Record name | (αR)-4-Chloro-2-fluoro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856758-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-4-Chloro-2-fluoro-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategies for the Enantioselective Synthesis and Resolution of R 1 4 Chloro 2 Fluorophenyl Ethanamine
Asymmetric Catalytic Synthesis Approaches
Direct asymmetric synthesis offers an efficient route to chiral amines by converting a prochiral ketone into a single enantiomer of the desired product in one step, maximizing atom economy.
Asymmetric Reductive Amination of Prochiral Ketone Precursors
Asymmetric reductive amination (ARA) of the corresponding prochiral ketone, 4-chloro-2-fluoroacetophenone, is a primary strategy for the synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine. This transformation involves the in-situ formation of an imine from the ketone and an amine source, followed by enantioselective reduction catalyzed by a chiral metal complex. A related and widely used method is the asymmetric transfer hydrogenation (ATH) of the ketone to the chiral alcohol, which can then be converted to the amine.
The success of asymmetric reductive amination and transfer hydrogenation hinges on the catalyst system, which typically consists of a transition metal precursor and a chiral ligand. Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes are among the most effective catalysts for the reduction of aryl ketones. The ligand's structure is crucial for inducing high enantioselectivity.
For the asymmetric transfer hydrogenation of aromatic ketones, catalyst systems composed of a ruthenium precursor and a chiral diamine ligand have proven highly effective. These reactions typically utilize formic acid or isopropanol (B130326) as the hydrogen source. The design of these ligands, often based on N-tosylated 1,2-diphenylethylenediamine (TsDPEN), creates a defined chiral environment around the metal center, directing the hydride transfer to one face of the carbonyl group. While specific data for 4-chloro-2-fluoroacetophenone is limited, high yields and enantioselectivities are common for a broad range of analogous substrates.
Iridium-catalyzed systems, often paired with chiral phosphoramidite (B1245037) or f-Binaphane ligands, are also powerful tools for the direct asymmetric reductive amination of aryl ketones. These catalysts can operate under hydrogen gas and have shown broad applicability, providing access to chiral amines with excellent enantiomeric excess (ee).
Table 1: Common Catalyst Systems for Asymmetric Reduction of Aryl Ketones
| Metal Precursor | Chiral Ligand Type | Reductant | Typical Substrates |
|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ | N-Tosylated Diamines (e.g., TsDPEN) | HCOOH/NEt₃ or i-PrOH | Aryl Ketones |
| [Ir(COD)Cl]₂ | Phosphoramidites | H₂ Gas | Aryl Ketones |
This table represents catalyst systems commonly used for analogous aryl ketones, which are applicable for the synthesis of the target compound.
Achieving high yield and enantiomeric excess requires careful optimization of several reaction parameters. The choice of solvent can significantly influence catalyst activity and selectivity, with common options including dichloromethane (B109758) (DCM), toluene, and various alcohols. Temperature and hydrogen pressure are also critical variables; milder conditions are often preferred to minimize side reactions and enhance enantioselectivity.
Other key factors include:
Catalyst Loading: Typically, low catalyst loadings (e.g., 0.1 to 1 mol%) are sufficient, making the process economically viable.
Amine Source: For direct reductive amination, the choice of the amine partner and its concentration are important. For the synthesis of primary amines like the target compound, an ammonia (B1221849) source such as ammonium (B1175870) salts is used.
Additives: In some cases, additives are used to enhance catalyst performance or to facilitate the in-situ formation of the active catalytic species.
Chemo-Enzymatic Resolution and Synthesis
Resolution is a classical yet powerful technique for separating enantiomers from a racemic mixture. Chemo-enzymatic methods, particularly those employing lipases, are widely used due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.
Kinetic resolution of racemic 1-(4-chloro-2-fluorophenyl)ethanamine can be efficiently achieved using lipases. The principle involves the enzyme's ability to selectively catalyze the acylation of one enantiomer at a much higher rate than the other. Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form (e.g., Novozym 435), is one of the most versatile and effective biocatalysts for the resolution of a wide array of chiral amines.
In a typical kinetic resolution process, the racemic amine is treated with an acyl donor in the presence of the lipase. The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the desired this compound) unreacted. The resulting acylated amine (amide) and the unreacted amine can then be separated. The maximum theoretical yield for the desired enantiomer in a classical kinetic resolution is 50%.
To improve efficiency, this process can be integrated into a dynamic kinetic resolution (DKR) setup. In DKR, the enzymatic resolution is combined with an in-situ racemization of the less reactive enantiomer, typically using a metal catalyst (e.g., Palladium or Ruthenium). This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.
The choice of the acyl donor is critical for the efficiency and selectivity of the lipase-catalyzed resolution. While simple esters like ethyl acetate (B1210297) can be used, more activated acyl donors often lead to faster reaction rates and higher enantioselectivity.
Recent research has focused on developing novel acylating agents to optimize the resolution process. These include:
Activated Esters: Esters such as isopropyl 2-ethoxyacetate and p-chlorophenyl acetate have been shown to be highly effective.
Carbonates: Dialkyl carbonates can serve as acyl donors, forming carbamate (B1207046) products from which the amine can be easily recovered.
Malonates: Diethyl malonate has been identified as a "green" and highly efficient acyl donor for lipase-catalyzed amine resolutions.
The development of robust biocatalytic systems, such as using immobilized enzymes in continuous-flow reactors, further enhances the industrial applicability of this method, allowing for easier product separation and catalyst recycling.
Table 2: Common Acyl Donors for Lipase-Catalyzed Resolution of Amines
| Acyl Donor | Product Type | Advantages |
|---|---|---|
| Ethyl Acetate | Acetamide | Readily available, inexpensive |
| Isopropyl 2-ethoxyacetate | Ethoxyacetamide | Often provides high enantioselectivity |
| Diisopropyl Malonate | Malonamide | Efficient, "green" alternative |
Chemo-Enzymatic Routes to Optically Active Isomers
Chemo-enzymatic methods provide an elegant and efficient pathway to optically active amines like this compound. These processes leverage the high stereoselectivity of enzymes to resolve racemic mixtures, often under mild reaction conditions. One prominent strategy involves the kinetic resolution of racemic 1-(4-chloro-2-fluorophenyl)ethanamine using a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acylating agent.
In a typical process, the racemic amine is subjected to acylation, where the enzyme selectively acylates one enantiomer at a much faster rate than the other. For instance, using an acyl donor like ethyl acetate, the lipase may preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-amine and the unreacted (R)-amine can then be separated by conventional methods like distillation or chromatography. The efficiency of this resolution is highly dependent on factors such as the choice of enzyme, solvent, acylating agent, and temperature.
Diastereomeric Resolution Techniques
Diastereomeric resolution is a classical yet widely practiced method for separating enantiomers. This technique involves reacting the racemic mixture of the amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated.
Formation and Separation of Diastereomeric Salts with Chiral Acids
The formation of diastereomeric salts is a cornerstone of industrial-scale chiral resolutions. This process hinges on the acid-base reaction between the racemic amine and a single enantiomer of a chiral acid.
The choice of the chiral resolving agent is paramount for a successful resolution. The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts that exhibit significant differences in solubility, allowing for efficient separation. For the resolution of 1-(4-chloro-2-fluorophenyl)ethanamine, derivatives of tartaric acid are frequently employed.
Specifically, L-(+)-tartaric acid has proven to be an effective resolving agent. Other chiral acids that have been utilized include dibenzoyl-L-tartaric acid and di-p-toluoyl-L-tartaric acid. The interaction between the chiral acid and the amine enantiomers leads to the formation of diastereomeric salts, for example, this compound-L-tartrate and (S)-1-(4-chloro-2-fluorophenyl)ethanamine-L-tartrate.
| Chiral Resolving Agent | Effectiveness | Reference |
| L-(+)-Tartaric Acid | Forms diastereomeric salts with differing solubilities, enabling separation. | |
| Dibenzoyl-L-tartaric acid | Used for the resolution of similar amine structures. | |
| Di-p-toluoyl-L-tartaric acid | Another tartaric acid derivative applied in chiral resolutions. |
Once the diastereomeric salts are formed, they are typically separated by fractional crystallization. This technique exploits the differences in the solubility of the diastereomeric salts in a particular solvent system. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.
The process generally involves dissolving the mixture of diastereomeric salts in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, at an elevated temperature to ensure complete dissolution. The solution is then gradually cooled, allowing the less soluble diastereomer to crystallize. The solid is collected by filtration, and the process may be repeated to enhance the diastereomeric purity of the salt. After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid.
Several factors critically influence the efficiency and outcome of a diastereomeric resolution. The choice of solvent is crucial, as it affects the solubility of the diastereomeric salts and, consequently, the ease of separation. The temperature profile during crystallization also plays a significant role; slow cooling rates generally favor the formation of larger, purer crystals.
The stoichiometry between the racemic amine and the resolving agent can also impact the yield and purity of the desired enantiomer. Furthermore, the presence of impurities can inhibit crystallization or co-precipitate with the desired salt, reducing the enantiomeric excess of the final product. Careful optimization of these parameters is necessary to achieve high stereochemical control and an efficient resolution process.
Chromatographic Enantioseparation
Chromatographic techniques offer a powerful alternative for the separation of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), can be used for both analytical and preparative-scale separations of 1-(4-chloro-2-fluorophenyl)ethanamine.
In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. The selection of the appropriate CSP and mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amines. This method is particularly useful for obtaining high-purity enantiomers, although its scalability for industrial production can be a consideration.
Synthesis of Precursor Molecules for this compound
The synthesis of the target amine relies on the availability of key precursors, primarily the corresponding ketone, 1-(4-chloro-2-fluorophenyl)ethanone, and its aromatic building blocks.
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution (SNAr) reactions. A common strategy is the displacement of a chlorine atom or a nitro group with fluoride (B91410). The Halex (halogen exchange) reaction, where a chloro-substituted aromatic ring is treated with a fluoride source like potassium fluoride (KF), is a widely used industrial method. google.com This reaction is typically performed in a polar aprotic solvent at elevated temperatures. google.comgoogle.com This approach is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, such as a nitrile (-CN) or nitro (-NO₂) group, positioned ortho or para to the leaving group.
The direct precursor to 1-(4-chloro-2-fluorophenyl)ethanamine is the ketone, 1-(4-chloro-2-fluorophenyl)ethanone . echemi.com A standard method for synthesizing aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring, such as 1-chloro-3-fluorobenzene (B165101), with an acylating agent in the presence of a Lewis acid catalyst.
The reaction proceeds as follows: 1-chloro-3-fluorobenzene is treated with an acylating agent like acetyl chloride or acetic anhydride. A strong Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃), is used as a catalyst. google.com The reaction is usually conducted in a suitable solvent such as carbon disulfide or nitrobenzene. google.com
Table 3: Typical Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 1-chloro-3-fluorobenzene | Acetyl Chloride | Aluminum Trichloride (AlCl₃) | Carbon Disulfide | 0 - 50 |
The nitrile intermediate, 4-chloro-2-fluorobenzonitrile (B1347046) , is a versatile precursor in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com One common synthetic route to this compound is through a nucleophilic aromatic substitution reaction. In this process, a more readily available starting material, such as 2,4-dichlorobenzonitrile, is reacted with a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in a polar solvent. The chlorine atom at position 2 is more activated towards substitution than the one at position 4.
The subsequent reduction of the nitrile group and further synthetic modifications can lead to the desired ethanamine structure. An alternative synthesis for the nitrile involves a Sandmeyer reaction starting from 2-chloro-4-aminobenzonitrile. patsnap.com
Table 4: Synthesis of 4-chloro-2-fluorobenzonitrile via Nucleophilic Substitution
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) |
|---|---|---|---|
| 2,4-dichlorobenzonitrile | Potassium Fluoride (KF) | 1,3-dimethyl-2-imidazolidone (DMI) | 280 |
Chemical Transformations and Derivatization of R 1 4 Chloro 2 Fluorophenyl Ethanamine
Amine Group Reactivity Studies
The primary amine group is a versatile functional group that serves as a key site for a variety of chemical modifications. Its nucleophilic nature and the presence of N-H bonds allow for oxidation, reduction, and functionalization reactions.
The oxidation of the primary amine group in (R)-1-(4-chloro-2-fluorophenyl)ethanamine can lead to the formation of imines and nitriles, depending on the reaction conditions and oxidizing agents employed. The benzylic position of the amine facilitates these transformations.
The oxidation process typically proceeds through an initial dehydrogenation to form a primary imine intermediate. This intermediate can then undergo a second dehydrogenation to yield the corresponding nitrile. Alternatively, the primary imine can react with another molecule of the starting amine to form a homocoupled imine. nih.gov
Several catalytic systems have been developed for the aerobic oxidation of primary amines to nitriles. For instance, copper-based catalysts in conjunction with nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl) have proven effective. nih.gov These reactions often exhibit broad functional group tolerance, making them suitable for substrates with halogen substituents. nih.gov Another efficient method involves the use of trichloroisocyanuric acid (TCCA) with a catalytic amount of TEMPO, which allows for the selective oxidation of primary amines to nitriles under mild conditions. organic-chemistry.org Ruthenium-catalyzed dehydrogenation of primary amines also yields nitriles, sometimes with the formation of imines as secondary products, particularly with substituted benzylic amines. scispace.com
Table 1: Potential Oxidation Products and Relevant Reagents
| Starting Material | Reagent/Catalyst System | Potential Product(s) |
|---|---|---|
| This compound | CuI/ABNO, O₂ | 4-chloro-2-fluorophenylacetonitrile, Intermediate Imine |
| This compound | TCCA, TEMPO | 4-chloro-2-fluorophenylacetonitrile |
The transformation of the primary amine group to an alkane, a process known as deamination, effectively replaces the C-N bond with a C-H bond. Direct reduction of an amine to an alkane is not a standard single-step process. However, multi-step sequences or specialized reagents can achieve this conversion.
One modern approach involves the conversion of the primary amine to an isodiazene intermediate, which can then decompose to generate a radical that abstracts a hydrogen atom to form the alkane. nih.gov This method has the advantage of proceeding under mild conditions with good functional group tolerance. nih.gov Historically, deamination could be achieved via diazotization of the primary amine with nitrous acid to form a diazonium salt, which is then reduced. However, this method is more commonly applied to anilines, and for benzylic amines, it can lead to a mixture of products including alcohols and alkenes due to the instability of the corresponding diazonium ion.
The reduction of a primary amine to an alcohol is not a direct or common transformation. Such a conversion would typically require converting the amine into a good leaving group (like a diazonium salt) and subsequent substitution with a hydroxyl group, a reaction that often competes with elimination and rearrangement pathways.
Table 2: Deamination Transformation
| Transformation | Reagent/Method | Product |
|---|---|---|
| Amine to Alkane | Anomeric amide reagents (via isodiazene) | 1-(4-chloro-2-fluorophenyl)ethane |
The nucleophilic nature of the primary amine in this compound allows it to readily undergo acylation reactions with various acylating agents. This is a fundamental and widely used transformation for amines.
Reacting the amine with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the acid byproduct) yields the corresponding N-acyl derivative, an amide. This reaction is typically high-yielding and proceeds under mild conditions. For example, treatment with acetyl chloride would yield N-((R)-1-(4-chloro-2-fluorophenyl)ethyl)acetamide. This functionalization is often used to protect the amine group or to introduce new structural moieties.
Other functionalization reactions include alkylation, where the amine reacts with alkyl halides to form secondary or tertiary amines, and sulfonylation, where reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base yields a sulfonamide.
Table 3: Common Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | Amide |
| Alkylation | Methyl iodide (CH₃I) | Secondary Amine |
Reactivity of the Halogenated Aromatic Ring
The 4-chloro-2-fluorophenyl group is subject to reactions characteristic of aromatic compounds, primarily substitution reactions where a hydrogen atom or one of the halogen atoms is replaced.
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org
In this compound, the substituents on the ring are the two halogen atoms (F and Cl) and the (R)-1-aminoethyl group. Halogens are weakly deactivating, while the alkylamine group is an electron-donating group (EDG) and thus an activating group for electrophilic substitution but a deactivating group for nucleophilic substitution. Since there are no strong EWGs (like -NO₂) ortho or para to either the fluorine or chlorine atoms, the aromatic ring is not sufficiently activated for SNAr reactions to occur under standard conditions.
Should a reaction be forced under very harsh conditions (high temperature and pressure), the fluorine atom would be preferentially substituted over the chlorine atom. This is because in SNAr, the rate-determining step is typically the initial attack of the nucleophile, and the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. youtube.com
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of the substitution is directed by the existing substituents on the ring. The substituents on the ring of this compound are:
-Cl (at C4): Ortho, para-director; deactivating. youtube.com
-F (at C2): Ortho, para-director; deactivating. youtube.com
-(R)-CH(CH₃)NH₂ (at C1): Ortho, para-director; activating. masterorganicchemistry.com
The directing effects of these groups must be considered collectively. The two halogens direct incoming electrophiles to positions ortho and para relative to themselves. The activating aminoethyl group also directs ortho and para.
However, many EAS reactions (such as nitration or sulfonation) are carried out in strong acid. Under these conditions, the basic amine group will be protonated to form an ammonium (B1175870) group (-CH(CH₃)NH₃⁺). This protonated group is a powerful electron-withdrawing group and is therefore strongly deactivating and a meta-director. youtube.com
Therefore, the outcome of an EAS reaction is conceptually dependent on the reaction conditions:
Under neutral or basic conditions (e.g., some halogenations): The activating effect of the aminoethyl group would likely dominate, directing the electrophile to the positions ortho and para to it (C6 and C5). The C6 position is sterically hindered by the adjacent aminoethyl group. The C5 position is ortho to the chlorine and meta to the fluorine. The directing effects are cooperative for the C5 position.
Under acidic conditions (e.g., nitration, sulfonation, Friedel-Crafts): The deactivating, meta-directing ammonium group would dominate. It would direct the incoming electrophile to the C5 and C3 positions (meta to C1). The existing halogens also influence the final regioselectivity. The C5 position is ortho to the chlorine and meta to the fluorine, while the C3 position is ortho to both the fluorine and the ammonium group, and meta to the chlorine. Due to steric hindrance and the combined deactivating effects, the reaction would be slow and might require harsh conditions.
Table 4: Summary of Substituent Directing Effects for EAS
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -F | C2 | Deactivating | Ortho, Para |
| -Cl | C4 | Deactivating | Ortho, Para |
| -CH(CH₃)NH₂ | C1 | Activating | Ortho, Para |
Formation of Complex Molecular Architectures
The strategic incorporation of this compound into larger molecular frameworks is a key area of its application. Its chiral nature and reactive primary amine functionality allow for its use in creating sophisticated structures that can influence the stereochemical outcome of chemical reactions or form the core of biologically active molecules.
Integration into Chiral Auxiliaries and Ligands for Asymmetric Synthesis
The development of effective chiral auxiliaries and ligands is fundamental to the field of asymmetric synthesis, which aims to produce enantiomerically pure compounds. Chiral amines, such as derivatives of 1-phenylethylamine, are frequently employed in the design of these crucial components due to their ready availability and the straightforward manner in which they can be incorporated into more complex structures. nih.gov
This compound can be envisioned as a precursor for a variety of chiral ligands. The primary amine can be readily converted into amides, imines, or secondary amines, which can then be further elaborated. For instance, reaction with a carboxylic acid containing a coordinating group, such as a pyridine (B92270) or phosphine (B1218219) moiety, would yield a chiral ligand capable of coordinating to a metal center. The stereochemistry of the resulting metal complex would be influenced by the chiral center of the original amine, thereby enabling enantioselective catalysis.
While specific examples detailing the use of this compound in widely recognized chiral auxiliaries like those derived from pseudoephedrine are not prevalent in the literature, the principles of their design are applicable. nih.gov The amine could be acylated with a prochiral substrate, and the resulting amide would then direct subsequent reactions, such as alkylation, in a diastereoselective manner. After the desired transformation, the chiral auxiliary can be cleaved and recovered.
Below is a table illustrating the types of chiral ligands that could be synthesized from this compound based on established synthetic routes for analogous chiral amines.
| Ligand Type | General Structure | Potential Application |
| P,N-Ligands | A ligand containing both a phosphorus and a nitrogen coordinating atom. | Asymmetric hydrogenation, allylic alkylation |
| N,N-Ligands | A ligand with two nitrogen coordinating atoms, often in a bidentate or tridentate fashion. | Asymmetric cyclopropanation, aziridination |
| Oxazoline (B21484) Ligands | Ligands containing an oxazoline ring, often synthesized from amino alcohols derived from the chiral amine. | Asymmetric catalysis, including Diels-Alder reactions |
Construction of Fused Heterocyclic Systems and Other Scaffolds (e.g., 1,2,4-oxadiazoles, pyrrolopyrimidines, piperazines containing chloro-fluorophenyl motifs)
The primary amine of this compound serves as a key functional handle for the construction of various heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
1,2,4-Oxadiazoles: The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime (B1450833). nih.gov While the direct involvement of this compound in forming the oxadiazole ring is not a standard route, it can be incorporated as a substituent on a precursor molecule. For example, a carboxylic acid bearing the (R)-1-(4-chloro-2-fluorophenyl)ethylamino group could be coupled with an amidoxime, followed by cyclodehydration to yield a 1,2,4-oxadiazole (B8745197) with the chiral amine moiety.
Pyrrolopyrimidines: Pyrrolopyrimidines are an important class of bicyclic heterocycles with diverse biological activities. mdpi.comnih.gov The synthesis of substituted pyrrolopyrimidines often involves the reaction of a pyrimidine (B1678525) with a suitable three-carbon unit. A plausible synthetic route could involve the reaction of this compound with a halopyrimidine, followed by further cyclization steps to construct the pyrrole (B145914) ring. The resulting pyrrolopyrimidine would bear the chiral chloro-fluorophenyl ethyl substituent.
Piperazines: Chiral piperazines are valuable scaffolds in drug discovery. rsc.orgnih.govrsc.org A common method for the synthesis of N-substituted piperazines involves the double N-alkylation of a primary amine with a suitable dielectrophile. This compound can serve as the primary amine in such a reaction, for instance, with a bis(2-haloethyl)amine derivative, to form a chiral piperazine (B1678402). Alternatively, reductive amination reactions with dicarbonyl compounds can also lead to the formation of the piperazine ring.
The following table summarizes potential synthetic strategies for incorporating the this compound motif into these heterocyclic systems.
| Heterocyclic System | General Synthetic Approach | Resulting Scaffold |
| 1,2,4-Oxadiazole | Acylation of an amidoxime with a carboxylic acid derivative of the chiral amine, followed by cyclization. | 1,2,4-Oxadiazole with a chiral (4-chloro-2-fluorophenyl)ethylamino substituent. |
| Pyrrolopyrimidine | Nucleophilic substitution of a halopyrimidine with the chiral amine, followed by annulation to form the pyrrole ring. | Pyrrolopyrimidine core with a chiral N-(1-(4-chloro-2-fluorophenyl)ethyl) substituent. |
| Piperazine | Double alkylation of the chiral amine with a bis-electrophile or reductive amination with a dicarbonyl compound. | Chiral piperazine with a N-(1-(4-chloro-2-fluorophenyl)ethyl) substituent. |
Advanced Analytical and Spectroscopic Characterization Methodologies for Enantiopurity and Structure
Enantiomeric Purity Assessment
The accurate determination of the enantiomeric purity of (R)-1-(4-chloro-2-fluorophenyl)ethanamine is paramount. Several chromatographic and electrophoretic techniques are utilized for this purpose, each offering distinct advantages in terms of resolution, sensitivity, and speed.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. phenomenex.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. bgb-analytik.com
The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The addition of a small amount of a basic modifier, like diethylamine, can improve peak shape and resolution for amine compounds.
A typical HPLC method for determining the enantiomeric excess (ee) of this compound would involve the following parameters:
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Under these conditions, the two enantiomers of 1-(4-chloro-2-fluorophenyl)ethanamine are baseline separated, allowing for accurate quantification. The enantiomeric excess is calculated from the peak areas of the R- and S-enantiomers.
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) coupled with a chiral capillary column offers a high-resolution method for the enantiomeric separation of volatile chiral amines like 1-(4-chloro-2-fluorophenyl)ethanamine. chemrxiv.org Cyclodextrin-based chiral stationary phases are commonly employed for this purpose. semanticscholar.org These cyclodextrin (B1172386) derivatives are coated onto the inner wall of the capillary column and provide a chiral environment for the separation.
For the analysis of phenylethylamine derivatives, the amine functionality is often derivatized to improve volatility and chromatographic performance. However, direct analysis is also possible. The separation is influenced by the temperature program of the GC oven, the type of carrier gas, and the specific cyclodextrin derivative used in the column. The interaction between the enantiomers and the chiral stationary phase is based on the formation of transient diastereomeric inclusion complexes.
A representative GC method for the enantiomeric separation of 1-(4-chloro-2-fluorophenyl)ethanamine is outlined below:
| Parameter | Value |
| Column | Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 180 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 270 °C |
This method would yield distinct retention times for the (R)- and (S)-enantiomers, enabling the determination of the enantiomeric purity.
Capillary Electrophoresis (CE) for Enantiomeric Separations
Capillary Electrophoresis (CE) is a powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov For the enantioseparation of basic compounds like this compound, a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of chiral molecules. semanticscholar.orgnih.govmdpi.com
The separation mechanism in chiral CE is based on the differential migration of the diastereomeric complexes formed between the enantiomers and the chiral selector in an electric field. The degree of separation can be optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage. semanticscholar.org
An exemplary CE method for the enantiomeric separation of 1-(4-chloro-2-fluorophenyl)ethanamine is detailed in the following table:
| Parameter | Value |
| Capillary | Fused silica (B1680970), 50 µm ID, 60 cm total length (50 cm to detector) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
This CE method would provide a rapid and efficient separation of the enantiomers, allowing for the assessment of the enantiomeric purity of this compound.
Spectroscopic Elucidation of Configuration and Structure
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the chemical structure and absolute configuration of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. For chiral molecules, specific NMR techniques can be used to differentiate between enantiomers.
In an achiral solvent, the NMR spectra of a pair of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes that have different NMR spectra. semmelweis.hunih.gov This allows for the differentiation and quantification of the enantiomers.
For the analysis of this compound, chiral acids such as (R)-mandelic acid or derivatives of tartaric acid can be used as CSAs. The interaction between the basic amine of the analyte and the acidic CSA leads to the formation of diastereomeric salts. In the ¹H NMR spectrum, protons close to the stereocenter of the analyte will exhibit different chemical shifts for the two diastereomeric complexes. Similarly, in the ¹³C NMR spectrum, the carbons of the stereocenter and adjacent carbons will show distinct signals.
The magnitude of the chemical shift difference (Δδ) depends on the specific CSA used, the solvent, and the concentration of the analyte and CSA. By integrating the signals corresponding to the two diastereomers, the enantiomeric excess of the sample can be determined.
Below is a representative table of expected ¹H NMR chemical shift data for the diastereomeric complexes formed between racemic 1-(4-chloro-2-fluorophenyl)ethanamine and a chiral solvating agent.
| Proton | δ (ppm) for (R,R)-diastereomer | δ (ppm) for (S,R)-diastereomer | Δδ (ppm) |
| CH-NH₂ | ~4.25 | ~4.20 | ~0.05 |
| CH₃ | ~1.55 | ~1.52 | ~0.03 |
This diastereomeric resolution in the NMR spectrum not only allows for the determination of enantiomeric purity but also provides a method for assigning the absolute configuration by comparing the spectrum to that of a known enantiomerically pure standard.
Two-Dimensional (2D) NMR Techniques for Structural Confirmation
While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural assignment of this compound. These experiments reveal through-bond and through-space correlations between nuclei, confirming the precise atomic connectivity.
Key 2D NMR experiments for structural confirmation would include:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, a cross-peak would be expected between the methine proton (-CH) and the methyl protons (-CH₃), confirming the ethylamine (B1201723) fragment. Correlations would also be observed between the adjacent aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC maps correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of each carbon signal based on its corresponding, and more easily assigned, proton signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methine proton to the aromatic carbons it is attached to, as well as to the methyl carbon, confirming the link between the ethylamine side chain and the phenyl ring.
Based on the structure, the following correlations would be anticipated to confirm the molecular framework.
| 2D NMR Experiment | Expected Key Correlations for this compound |
|---|---|
| COSY (¹H-¹H) | Methine H ↔ Methyl H₃ Aromatic H ↔ Adjacent Aromatic H |
| HSQC (¹H-¹³C) | Methine H ↔ Methine C Methyl H₃ ↔ Methyl C Aromatic H's ↔ Aromatic C's |
| HMBC (¹H-¹³C) | Methine H ↔ Aromatic C1, C2, C6 Methine H ↔ Methyl C Methyl H₃ ↔ Methine C |
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly effective for the unambiguous determination of the absolute configuration of enantiomers in solution, which is a critical requirement for pharmaceutical compounds.
The process involves measuring the experimental VCD spectrum of the chiral molecule, this compound, and comparing it to the theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). A VCD spectrum is calculated for one specific enantiomer (e.g., the 'R' configuration). A match between the signs and relative intensities of the bands in the experimental spectrum and the calculated spectrum for the 'R' configuration provides definitive proof of its absolute stereochemistry. Conversely, if the experimental spectrum is a mirror image of the calculated 'R' spectrum, the molecule is assigned the 'S' configuration. This non-destructive method provides conclusive evidence of stereochemistry without the need for crystallization.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing key aspects of a molecule's structure.
Infrared (IR) Spectroscopy provides information about the vibrational modes of functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key structural components. While an experimental spectrum for this specific compound is not publicly available, the expected absorption regions can be predicted based on its structure.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | N-H Stretch | 3300 - 3500 (typically two bands for a primary amine) |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| C-F Bond | C-F Stretch | 1000 - 1400 |
| C-Cl Bond | C-Cl Stretch | 600 - 800 |
UV-Vis Spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound would be dominated by absorptions from the substituted benzene (B151609) ring. The chromophore is expected to exhibit π → π* transitions, which are characteristic of aromatic systems. The presence of the chloro, fluoro, and ethylamine substituents on the phenyl ring would influence the exact wavelength of maximum absorbance (λmax) and the molar absorptivity.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a core analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound (C₈H₉ClFN), High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula. The calculated monoisotopic mass is 173.04075 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition.
Standard electron ionization mass spectrometry (EI-MS) would reveal the compound's fragmentation pattern. The molecular ion peak (M⁺) would appear as a characteristic doublet due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) at m/z 173 and 175. The most prominent fragment would likely arise from the stable benzylic cation formed by the loss of a methyl radical (•CH₃).
| Analysis | Predicted Result for C₈H₉ClFN |
|---|---|
| Calculated Monoisotopic Mass (HRMS) | 173.04075 Da |
| Molecular Ion (M⁺) (MS) | m/z 173 and 175 (approx. 3:1 ratio) |
| Major Fragment Ion [M-CH₃]⁺ (MS) | m/z 158 and 160 (approx. 3:1 ratio) |
X-ray Crystallography for Solid-State Structure and Chirality Confirmation
Single-crystal X-ray crystallography stands as the gold standard for the determination of molecular structure. This technique provides an exact three-dimensional model of how atoms are arranged in the solid state, yielding precise bond lengths, bond angles, and torsional angles.
For this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would provide an unambiguous confirmation of its covalent structure and, crucially, its absolute stereochemistry. The analysis of the diffraction data allows for the direct visualization of the arrangement of the substituents around the chiral center. The absolute configuration is typically determined through the calculation of the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net While a crystal structure for the title compound itself is not publicly reported, analysis of related chiral molecules demonstrates the definitive power of this technique in confirming the (R) or (S) configuration. researchgate.netbenthamopen.com The resulting crystallographic data would include the space group and unit cell dimensions of the crystal lattice.
Computational and Theoretical Studies on R 1 4 Chloro 2 Fluorophenyl Ethanamine
Molecular Docking and Ligand-Target Interactions (for related compounds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a ligand (small molecule) to the active site of a protein. While specific docking studies on (R)-1-(4-chloro-2-fluorophenyl)ethanamine are not extensively detailed in publicly available literature, studies on structurally similar compounds provide valuable insights into potential biological targets and binding interactions.
For instance, derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been investigated as potential inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. asiapharmaceutics.info Docking studies of these derivatives revealed a higher binding affinity towards the MAO-B enzyme compared to standard inhibitors, suggesting their potential therapeutic application. asiapharmaceutics.info Similarly, novel arylpiperazine derivatives have been designed and evaluated as androgen receptor (AR) antagonists for the treatment of prostate cancer, with molecular docking studies suggesting that these compounds bind primarily through hydrophobic interactions within the AR ligand-binding pocket. nih.gov In another study, 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides were synthesized and their binding affinities to the anticancer receptor 2A91 were examined to elucidate their anticancer activity. biotech-asia.org
These examples highlight how molecular docking can be a powerful tool to identify potential protein targets and to understand the key interactions that govern the binding of small molecules, including those structurally related to this compound.
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine the most stable three-dimensional structure, the distribution of electrons, and the energies of molecular orbitals, all of which are critical for predicting chemical reactivity.
Density Functional Theory (DFT) for Optimized Geometries and Energy Profiles
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry, vibrational frequencies, and other molecular properties. For compounds analogous to this compound, DFT calculations have been employed to correlate theoretical predictions with experimental data.
For example, a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole utilized the B3LYP level of theory with various basis sets to calculate the structural geometry, with the results showing good agreement with experimental X-ray diffraction data. researchgate.netnih.gov Similarly, the molecular geometry of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was optimized using both Hartree-Fock (HF) and DFT (B3LYP/6-31G(d)) methods, which successfully reproduced the crystal structure parameters. researchgate.net These studies demonstrate the reliability of DFT in predicting the structural parameters of molecules containing the chlorophenyl moiety.
Table 1: Comparison of Theoretical and Experimental Methodologies for Structural Analysis
| Computational Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) | B3LYP/6-31+G(d,p), 6-31++G(d,p), 6-311+G(d,p) | Optimized geometry, electronic properties | researchgate.netnih.gov |
| Hartree-Fock (HF), DFT | 6-31G(d) | Optimized geometry, vibrational frequencies, NMR shifts | researchgate.net |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
In the analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, FMO analysis was performed on the optimized structure to understand the charge transfer within the molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were used to determine the HOMO and LUMO energies, which play a crucial role in the charge transfer ability of the molecule. nih.gov These analyses are vital for predicting how molecules like this compound might behave in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the MEP map was generated from the optimized structure to identify the electron-rich and electron-poor regions. researchgate.netnih.gov In a study of [(7-chloroquinolin-4-yl)amino]acetophenones, the MEP surface revealed high negative charge on the copper atom in its complex and a more positive charge around the amino region, giving an idea about the reactive sites. nih.gov This type of analysis for this compound would be instrumental in understanding its intermolecular interactions and reactivity.
Investigations into Reaction Mechanisms and Enantioselectivity via Computational Modeling
Computational modeling is a powerful asset for elucidating reaction mechanisms and understanding the origins of enantioselectivity in asymmetric synthesis. By calculating the energy profiles of different reaction pathways and transition states, researchers can determine the most likely mechanism.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice is determined by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. Understanding these interactions is crucial for predicting the physical properties of a solid-state material. X-ray crystallography is the primary experimental technique for determining crystal structures, and computational methods can be used to analyze and quantify the interactions observed.
Crystal structure analyses of compounds related to this compound reveal common interaction motifs. For example, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline shows strong H-N⋯N intermolecular interactions, forming a dimer structure. mdpi.com In the case of (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine, weak intermolecular N—H⋯F hydrogen bonds link molecules into centrosymmetric dimers. nih.gov A study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole identified N-H…N hydrogen bonding and π-π stacking interactions that stabilize the crystal structure. researchgate.netnih.gov
Table 2: Common Intermolecular Interactions in Related Crystal Structures
| Compound | Interaction Type | Consequence | Reference |
| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline | H-N⋯N | Dimer formation | mdpi.com |
| (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine | N—H⋯F | Centrosymmetric dimers | nih.gov |
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | N-H…N, π-π stacking | Crystal stabilization | researchgate.netnih.gov |
These findings suggest that the crystal structure of this compound is likely to be influenced by similar hydrogen bonding and aromatic interactions.
Hydrogen Bonding Networks in the Solid State
In the solid state, molecules of this compound would be expected to form hydrogen bonds, which are crucial in determining the crystal packing. The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom itself and the fluorine atom can act as hydrogen bond acceptors. A detailed crystallographic study would elucidate the precise geometry and connectivity of these hydrogen bonds.
Key Parameters in Hydrogen Bond Analysis:
| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |
| N-H | N | Typically 150-180 | 2.8 - 3.2 |
| N-H | F | Typically 140-180 | 2.7 - 3.1 |
| C-H | N | Weaker, variable | > 3.2 |
| C-H | F | Weaker, variable | > 3.1 |
| C-H | Cl | Weaker, variable | > 3.3 |
This table presents typical ranges for hydrogen bond parameters and is for illustrative purposes only. Actual values would be determined experimentally.
The network of these interactions could range from simple chains or dimers to more complex three-dimensional architectures. The chirality of the molecule would also play a significant role in the symmetry and arrangement of the crystal lattice.
Halogen Bonding Interactions in Molecular Recognition
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the chlorine atom is the most likely candidate for forming significant halogen bonds. The fluorine atom is generally a poor halogen bond donor. The electron-withdrawing nature of the aromatic ring can enhance the electrophilic character of the chlorine atom's "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Cl bond.
Potential halogen bond acceptors in the crystal structure could include the nitrogen atom of the amine group or the fluorine and chlorine atoms of neighboring molecules. The geometry of a C-Cl···A halogen bond is typically linear, with the angle approaching 180°. The strength of these interactions is comparable to that of conventional hydrogen bonds and plays a vital role in molecular recognition and the design of new materials.
Illustrative Halogen Bond Parameters:
| Donor (D-X) | Acceptor (A) | D-X···A Angle (°) | X···A Distance (Å) |
| C-Cl | N | ~160-180 | < 3.2 |
| C-Cl | F | ~160-180 | < 3.1 |
| C-Cl | Cl | Variable | < 3.5 |
This table shows representative parameters for chlorine-centered halogen bonds. Specific values for the title compound would require dedicated computational or experimental studies.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen and halogen bonds.
Typical Contributions from Hirshfeld Surface Analysis:
| Contact Type | Percentage Contribution |
| H···H | 30-50% |
| H···Cl | 10-20% |
| H···F | 5-15% |
| H···N | 5-10% |
| Other | Variable |
This table provides a hypothetical breakdown of intermolecular contacts. The actual distribution is unique to each crystal structure.
Role of R 1 4 Chloro 2 Fluorophenyl Ethanamine As a Chiral Building Block in Advanced Chemical Synthesis
Asymmetric Synthesis of Chiral Compounds as Intermediates in Advanced Chemistry
The primary application of (R)-1-(4-chloro-2-fluorophenyl)ethanamine is as a source of chirality in asymmetric synthesis, enabling the creation of advanced intermediates for pharmaceuticals and other fine chemicals. nih.gov Chiral amines are foundational components in the synthesis of many high-value molecules, including over 40% of commercial pharmaceuticals. nih.gov The process often involves using the amine as a chiral auxiliary or as a direct precursor where its stereocenter is incorporated into a larger target molecule.
In this role, the ethanamine can be reacted with various electrophiles to form amides, imines, or other derivatives. These reactions are often highly diastereoselective, allowing for the formation of new stereogenic centers with a high degree of control. For instance, its condensation with a ketone can form a chiral imine, which can then be reduced to yield a new, more complex chiral amine with excellent stereoselectivity. This approach is a cornerstone of synthesizing key chiral intermediates that are later elaborated into final products. researchgate.netnih.gov
Table 1: Representative Reactions for Chiral Intermediate Synthesis
| Reaction Type | Reactant | Product Type | Significance |
|---|---|---|---|
| Reductive Amination | Prochiral Ketones | Diastereomerically enriched secondary amines | Establishes a new stereocenter with high control. |
| Acylation | Acid Chlorides / Anhydrides | Chiral Amides | Creates stable intermediates for further functionalization. |
| Nucleophilic Substitution | Epoxides | Chiral Amino Alcohols | Opens strained rings to form valuable bifunctional compounds. researchgate.net |
These intermediates are critical, as they form the core of many biologically active molecules. The halogen substituents on the phenyl ring also provide sites for further modification through cross-coupling reactions, adding to the compound's versatility as a building block.
Development of Chiral Catalysts and Ligands Utilizing the Ethanamine Scaffold
The defined stereochemistry of this compound makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that influences the outcome of a catalytic reaction, preferentially forming one enantiomer of the product. nih.govresearchgate.net Aminophosphine (B1255530), P,N-ligands, and N,N-ligands are prominent classes of ligands that can be synthesized from chiral amines. nih.govresearchgate.net
For example, the primary amine of this compound can be readily converted into a phosphinamine through reaction with a chlorophosphine. The resulting aminophosphine can serve as a P,N-ligand, where both the nitrogen and phosphorus atoms coordinate to a metal like palladium, rhodium, or iridium. scilit.com The steric and electronic properties of the ligand, dictated by the bulky and electron-withdrawing 4-chloro-2-fluorophenyl group, are crucial for inducing high enantioselectivity in reactions such as asymmetric hydrogenation, allylic substitution, and hydroformylation. nih.govresearchgate.net
Table 2: Potential Ligand Classes Derived from the Ethanamine Scaffold
| Ligand Class | Key Features | Metal Compatibility | Typical Applications |
|---|---|---|---|
| Aminophosphine (P,N) | Combines hard (N) and soft (P) donors | Pd, Rh, Ir, Ru | Asymmetric hydrogenation, allylic alkylation. scilit.com |
| Bis(oxazoline) (N,N) | C2-symmetric or non-symmetric, rigid backbone | Cu, Pd, Zn | Friedel-Crafts alkylation, Diels-Alder reactions. nih.gov |
| Diamine (N,N) | Flexible or rigid backbone, versatile coordination | Rh, Ru, Pd | Asymmetric transfer hydrogenation. researchgate.net |
The modular synthesis of these ligands allows for fine-tuning of their structure to optimize catalytic performance for a specific chemical transformation, highlighting the importance of the initial chiral building block. nih.gov
Synthesis of Privileged Scaffolds for Chemical Research (e.g., orthogonally protected bis-piperazines)
"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.govnih.govmdpi.com this compound can serve as a key starting material for the construction of such scaffolds. One important class of privileged scaffolds is the piperazine (B1678402) core and its derivatives. nih.gov Piperazine-containing compounds exhibit a wide range of biological activities, including antifungal, antipsychotic, and antitumor effects. nih.gov
The synthesis of complex piperazine structures, such as bis-piperazines, often relies on chiral building blocks to introduce stereochemical complexity. For example, the ethanamine can be incorporated into a piperazine ring system through multi-step sequences. A common strategy involves an initial N-alkylation reaction followed by cyclization. The synthesis of 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) demonstrates how a piperazine core can be used to link two other heterocyclic rings, creating a larger, symmetrical molecule with potential pharmacological applications. mdpi.com By using a chiral amine like this compound, analogous structures with defined stereocenters can be constructed, leading to enantiomerically pure privileged scaffolds for screening in drug discovery programs. nih.gov
Applications in Materials Science (e.g., supramolecular structures through chiral self-assembly)
The field of materials science is increasingly exploiting chirality to create ordered, functional materials through a process known as chiral self-assembly. In this process, individual chiral molecules spontaneously organize into larger, well-defined supramolecular structures, such as helices, nanotubes, or gels. rsc.org The chirality of the building block is transferred to the macroscopic properties of the material. nih.gov
Molecules derived from this compound are potential candidates for creating such materials. The presence of the aromatic ring allows for π-π stacking interactions, while the amine group can be functionalized to introduce hydrogen bonding motifs or ionic groups. These non-covalent interactions, directed by the molecule's inherent chirality, can guide the self-assembly process. nih.gov For example, attaching a glutamide-derived lipid to a chiral amine with a pyridinium (B92312) head group has been shown to form nanotubular aggregates and hydrogels. nih.gov This demonstrates a plausible pathway for using this compound derivatives to create novel chiral materials. Such materials could find applications in chiral sensing, enantioselective separations, and asymmetric catalysis. rsc.org
Future Research Perspectives and Methodological Innovations
Development of More Sustainable and Scalable Synthetic Routes
Future advancements in the synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethanamine will likely focus on green chemistry principles, emphasizing process intensification, catalyst reusability, and reduced environmental impact. Key areas of development include the adoption of continuous flow processes and the use of immobilized catalysts.
Continuous Flow Processes for Chiral Amine Synthesis
Continuous flow chemistry is emerging as a powerful alternative to traditional batch processing for the synthesis of chiral amines. whiterose.ac.uk Flow reactors offer significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and higher productivity. whiterose.ac.uknih.gov For the synthesis of chiral amines, biocatalytic methods, particularly those using ω-transaminases, are well-suited for integration into flow systems. acs.orgrsc.org These enzymes catalyze the asymmetric amination of ketones to produce chiral primary amines with high enantioselectivity (>99% ee) under mild conditions. acs.orgrsc.orgnih.gov
A typical continuous flow setup involves pumping a solution of the ketone precursor and an amine donor through a packed-bed reactor (PBR) containing an immobilized enzyme. acs.orgnih.gov This configuration allows for a clean production process, often eliminating the need for complex workup or purification steps. nih.gov Research has demonstrated that such systems can be operated continuously for extended periods (from days to over a week) with excellent mass recovery and enzyme stability. nih.govnih.gov The ability to intensify reaction conditions in flow reactors can lead to more productive and efficient synthetic routes. whiterose.ac.uk
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Challenging, often requires re-optimization | Simpler, achieved by extending operation time or parallelizing reactors. whiterose.ac.uk |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes at any given time. whiterose.ac.uk |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time. nih.gov |
| Productivity | Limited by reaction and workup cycles | Higher throughput and potential for automation. nih.gov |
| Integration | Difficult to telescope multiple steps | Allows for telescoping of multiple reaction steps into a single continuous sequence. nih.gov |
Immobilized Catalysis for Enhanced Recoverability and Reusability
A cornerstone of sustainable synthesis is the ability to recover and reuse expensive catalysts. Immobilization, the process of attaching a catalyst to an insoluble support material, is a critical strategy for both biocatalysts and chemical catalysts. nih.gov This technique facilitates easy separation of the catalyst from the reaction mixture, preventing product contamination and allowing for multiple reaction cycles. nih.govrsc.org
For enzymatic processes, such as those employing transaminases or amine dehydrogenases, immobilization on solid supports like methacrylate (B99206) beads or silica (B1680970) nanoparticles can significantly enhance operational stability. nih.govrsc.org Immobilized enzymes often exhibit improved thermostability and resistance to organic solvents. nih.govnih.gov For example, co-immobilizing an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) has been shown to create a robust cascade system for synthesizing chiral amines from alcohols, with the immobilized system retaining 87% of its activity after eight cycles. rsc.org
Similarly, chiral organocatalysts can be covalently anchored to polymeric matrices. researchgate.net The design of these systems, including the choice of linker and polymer support, allows for the fine-tuning of steric and electronic properties to optimize activity and selectivity. researchgate.net These immobilized organocatalysts can be used in packed-bed reactors for continuous flow operations, combining the benefits of heterogeneous catalysis with the efficiency of flow chemistry. researchgate.net
Advancements in Stereoselective Analysis
The development of efficient asymmetric syntheses is critically dependent on the availability of rapid and accurate analytical methods to determine enantiomeric purity (also expressed as enantiomeric excess, ee). nih.gov Traditional methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC), while reliable, can be time-consuming and not suitable for high-throughput applications. americanlaboratory.comwvu.edu
High-Throughput Screening for Enantiomeric Purity
High-throughput screening (HTS) has become essential for accelerating the discovery and optimization of chiral catalysts and asymmetric reactions. nih.govamericanlaboratory.com This requires analytical techniques capable of rapidly assessing the enantiomeric excess of hundreds or thousands of samples. Several innovative methods are being developed to meet this need:
Fluorescence-Based Assays: These methods utilize enantiopure fluorescent ligands that form diastereomeric complexes with the analyte enantiomers. nih.gov The differing fluorescence intensity or wavelength of these complexes allows for the quantification of each enantiomer in a mixture with high sensitivity and an error of less than 1% ee. nih.gov This technique is robust, insensitive to common impurities, and can be performed in 384-well plates, enabling rapid screening. nih.gov
Circular Dichroism (CD) Spectroscopy: CD-based assays can be adapted for HTS by using a CD plate reader and 96-well plates. nih.govrsc.org This method allows for the ee determination of crude reaction mixtures in as little as 60 seconds per plate, making it ideal for fast workflow environments in drug discovery. rsc.org
Mass Spectrometry (MS): ESI-MS and other MS techniques can be used for rapid ee determination by forming diastereomeric complexes or using mass-tagged auxiliaries. americanlaboratory.com MS-based methods avoid the need for chromatographic separation, significantly reducing analysis time. americanlaboratory.com
| Technique | Principle | Throughput | Advantages | Limitations |
|---|---|---|---|---|
| Chiral HPLC | Separation on a chiral stationary phase. wvu.edumdpi.com | Low | High accuracy and resolution, well-established. mdpi.com | Long analysis times, requires expensive chiral columns. americanlaboratory.com |
| Fluorescence Assay | Formation of fluorescent diastereomeric complexes. nih.gov | High | Very fast, sensitive, robust against impurities. nih.gov | Requires a suitable fluorescent chiral sensor. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. rsc.org | High | Extremely fast, suitable for crude mixtures. nih.govrsc.org | Requires a chromophore near the stereocenter. |
| Mass Spectrometry (MS) | Analysis of diastereomeric complexes or ion-molecule reactions. americanlaboratory.com | High | Fast, does not require chromatographic separation. americanlaboratory.com | May require derivatization or a suitable chiral selector. acs.org |
Novel Analytical Techniques for Complex Chiral Mixtures
Beyond HTS, there is a continuous need for more powerful analytical techniques to resolve and quantify enantiomers in complex matrices. acs.org While HPLC remains a dominant method, other separation techniques offer unique advantages. mdpi.comresearchgate.net Capillary electrophoresis (CE) provides high efficiency and resolution with very small sample volumes, making it a powerful alternative to chromatography. wvu.edumdpi.com Supercritical fluid chromatography (SFC) is another valuable technique for chiral separations. mdpi.com
A significant recent advancement is the use of ion mobility-mass spectrometry (IM-MS). acs.org While enantiomers have very similar collision cross-sections, they can be separated by IM-MS after derivatization to form diastereomers, which often exhibit baseline separation. acs.org The exploration of new chiral selectors for both chromatography and electrophoresis continues to be a major research direction to enhance separation capabilities. acs.org
Theoretical and Computational Refinements
Computational chemistry has become an indispensable tool in the field of asymmetric synthesis. chiralpedia.com It provides deep insights into reaction mechanisms, explains the origins of stereoselectivity, and guides the rational design of new and improved chiral catalysts. nih.govchiralpedia.com
Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to model the transition states of catalytic reactions. chiralpedia.com By calculating the energy barriers for the formation of different stereoisomers, researchers can predict which enantiomer will be favored. chiralpedia.com This predictive power accelerates the development of highly selective catalysts, reducing the need for extensive experimental screening. chiralpedia.com
In biocatalysis, computational tools such as molecular docking are used to study enzyme-substrate interactions within the active site. nih.gov This allows for the identification of key amino acid residues that control stereoselectivity. nih.gov Guided by these computational insights, scientists can perform site-directed mutagenesis to engineer enzymes with enhanced activity, altered substrate scope, or even inverted stereoselectivity, tailoring them for the synthesis of specific target molecules like this compound. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) with these computational methods promises to further accelerate the discovery of novel chiral catalysts. chiralpedia.com
Predictive Modeling for Enantioselectivity
The ability to accurately predict the enantiomeric excess (% ee) of a chemical reaction before it is run in a laboratory is a significant goal in asymmetric catalysis. nih.gov Predictive modeling, leveraging statistical methods and machine learning, is at the forefront of this effort. These models aim to establish quantitative relationships between molecular structures and the stereochemical outcome of a reaction.
Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR):
Quantitative Structure-Selectivity Relationship (QSSR) models are computational tools that correlate the structure of substrates or catalysts with the enantioselectivity of a reaction. nih.gov These models are built upon the principle that variations in the structural or physicochemical properties of molecules (described by molecular descriptors) are responsible for the observed differences in enantiomeric excess. nih.gov Descriptors can include steric parameters (like Charton values or Sterimol parameters), electronic properties, and topological indices. medium.com By building a statistical model from a training set of reactions with known enantioselectivities, these models can predict outcomes for new, untested substrates or catalyst variants. u-tokyo.ac.jp This approach allows chemists to rapidly screen potential candidates and prioritize experimental efforts. nih.gov
Machine Learning and Deep Learning Models:
More recently, machine learning (ML) has emerged as a powerful tool for predicting enantioselectivity. rsc.org Algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) can capture complex, non-linear relationships between molecular features and reaction outcomes that may be missed by traditional linear regression models. arxiv.orgrsc.org For instance, a Random Forest model has been successfully used to predict the enantiomeric excess for asymmetric transfer hydrogenation reactions with a high coefficient of determination (R² = 0.86) on the test set. rsc.orgrsc.org
These models are trained on datasets of reactions, where molecules are represented by a variety of descriptors, including quantum mechanical calculations, steric parameters, and molecular fingerprints. rsc.orgchinesechemsoc.org The success of ML models is highly dependent on the size and diversity of the training dataset. chinesechemsoc.org An overrepresentation of reactions with very high enantioselectivity can bias a model, making it crucial to have a well-distributed dataset for robust predictions. chinesechemsoc.org Explainable AI tools can further provide insights into which molecular features are most influential in determining the enantioselectivity. rsc.org
| Modeling Approach | Typical Descriptors Used | Common Algorithms | Reported Performance Metric (Example) | Primary Application |
|---|---|---|---|---|
| QSAR/QSSR | Topological indices, Steric parameters (Sterimol), Electronic parameters | Partial Least Squares (PLS), Multiple Linear Regression (MLR) | R² = 0.91 (Chiral Phosphoric Acid Catalysis) medium.com | Screening catalysts, Rational catalyst design nih.govmedium.com |
| Machine Learning (ML) | Molecular fingerprints, Quantum mechanical descriptors (NBO charges), Buried volume parameters | Random Forest (RF), Gradient Boosting (e.g., XGBoost) | R² = 0.84 (Asymmetric Phenolic Dearomatization) chinesechemsoc.org | Predicting % ee for new substrates/catalysts rsc.orgchinesechemsoc.org |
| Deep Learning (DL) | 3D structural features from catalyst-substrate complexes, Geometric features | Deep Neural Networks (DNN) | RMSE = 6.3% ee (β-C–H activation) rsc.org | High-accuracy prediction in complex reaction systems rsc.org |
Advanced Simulations of Chiral Recognition Phenomena
While predictive models forecast the outcome, advanced simulations provide a dynamic, atomistic view of the processes that govern stereoselectivity. These methods are crucial for understanding the fundamental principles of chiral recognition—the process by which a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound.
Molecular Dynamics (MD) Simulations:
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. acs.org In the context of chiral recognition, MD simulations can model the interaction between a chiral molecule, like this compound, and its environment, such as a chiral stationary phase in chromatography or the active site of an enzyme. tandfonline.comtandfonline.com By simulating these interactions, researchers can identify the specific non-covalent forces—such as hydrogen bonds, π-stacking, and steric hindrance—that lead to the differential stabilization of diastereomeric transition states or complexes. nih.govacs.org This understanding is key to explaining why one enantiomer is formed preferentially over the other. For example, simulations can reveal differences in hydrogen bonding lifetimes between enantiomers and a chiral selector, providing a metric that correlates with chromatographic separation. tandfonline.com
Quantum Mechanics (QM) and QM/MM Simulations:
For a more detailed understanding of the electronic effects that govern bond-making and bond-breaking steps in a stereoselective reaction, quantum mechanics (QM) methods are employed. fz-juelich.de QM calculations can accurately model the transition state structures and energies for the pathways leading to both enantiomers. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric ratio of the products. nih.gov
Due to the computational cost of QM methods, they are often combined with molecular mechanics (MM) in a hybrid approach known as QM/MM. chiralpedia.comrsc.org In a QM/MM simulation of an enzyme-catalyzed reaction, the reactive center (the substrate and key active site residues) is treated with high-level QM, while the rest of the protein and solvent are treated with the more efficient MM force fields. rsc.orgchemrxiv.org This allows for the accurate simulation of reactions within the complex and dynamic environment of an enzyme, providing critical insights into the origins of biocatalytic stereoselectivity. researchgate.net
Emerging Simulation Techniques:
The field is continuously evolving, with new techniques offering deeper insights. For instance, the chirality-induced spin selectivity (CISS) effect, a quantum mechanical phenomenon that links molecular chirality to electron spin, is an active area of research. fz-juelich.denewswise.com Understanding and simulating such fundamental quantum effects could open new avenues for enantioselective control. youtube.com Furthermore, entanglement-assisted quantum spectroscopy is being explored as a novel way to distinguish between enantiomers with greater sensitivity than classical methods. acs.org
| Simulation Technique | Level of Theory | Key Insights Provided | Typical System of Study |
|---|---|---|---|
| Molecular Dynamics (MD) | Classical Mechanics (Force Fields) | Dynamic interactions, Conformational sampling, Binding free energies, Role of non-covalent interactions acs.orgnih.gov | Enantiomers with chiral stationary phases, Substrate in enzyme active site tandfonline.comtandfonline.com |
| Quantum Mechanics (QM) | Quantum Mechanics (e.g., DFT) | Transition state structures and energies, Reaction pathways, Electronic properties fz-juelich.de | Catalytic cycle of organometallic or small molecule catalysts |
| QM/MM Hybrid | QM for active site, MM for environment | Accurate reaction energetics within a complex biological environment rsc.org | Enzyme-catalyzed reactions chemrxiv.org |
| Brownian Dynamics | Continuum Solvent Models | Rates of diffusive encounters between enzyme and substrate nih.gov | Initial enzyme-substrate binding events nih.gov |
Q & A
Q. What mechanistic insights explain stereoselective formation in catalytic amination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
